molecular formula C19H14Cl2O B4290013 2,5-bis(2-chlorobenzylidene)cyclopentanone

2,5-bis(2-chlorobenzylidene)cyclopentanone

Cat. No.: B4290013
M. Wt: 329.2 g/mol
InChI Key: RHVDVNSBPYATIJ-JOBJLJCHSA-N
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Description

2,5-Bis(2-chlorobenzylidene)cyclopentanone (CAS 92918-49-5) is a synthetic benzylidene cyclopentanone derivative of significant interest in pharmacological research . This compound is supplied as a high-purity solid for research purposes. Compounds within the benzylidene cyclopentanone class are being actively investigated for their selective inhibitory effects on the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . 11β-HSD1 is responsible for activating glucocorticoids within tissues, and its inhibition is a promising therapeutic strategy for metabolic diseases . Preclinical studies on structurally similar analogs have demonstrated potential in treating conditions like non-alcoholic fatty liver disease (NAFLD) by reducing hepatic lipid accumulation, improving insulin sensitivity, and lowering serum triglycerides and cholesterol levels . Researchers can utilize this compound to further explore the mechanism of 11β-HSD1 inhibition and its role in metabolic syndrome. This product is intended for laboratory research use only and is not approved for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E,5E)-2,5-bis[(2-chlorophenyl)methylidene]cyclopentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2O/c20-17-7-3-1-5-13(17)11-15-9-10-16(19(15)22)12-14-6-2-4-8-18(14)21/h1-8,11-12H,9-10H2/b15-11+,16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVDVNSBPYATIJ-JOBJLJCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC2=CC=CC=C2Cl)C(=O)C1=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C(=C\C2=CC=CC=C2Cl)/C(=O)/C(=C/C3=CC=CC=C3Cl)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Green Chemistry Approaches for 2,5 Bis 2 Chlorobenzylidene Cyclopentanone

Classical Condensation Reactions

Traditional methods for synthesizing bis(arylidene)cycloalkanones rely on condensation reactions catalyzed by either a base or an acid, typically conducted in a suitable solvent.

The base-catalyzed Claisen-Schmidt condensation is the most frequently employed method for preparing compounds of this class. researchgate.nettaylorandfrancis.com The reaction mechanism involves the deprotonation of an α-carbon of cyclopentanone (B42830) by a base to form an enolate ion. This nucleophilic enolate then attacks the carbonyl carbon of 2-chlorobenzaldehyde (B119727), followed by a dehydration step to yield the α,β-unsaturated ketone. The process is repeated on the other side of the cyclopentanone to yield the final bis-benzylidene product.

Commonly used catalysts include alkali hydroxides such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an alcohol solvent like ethanol (B145695) or methanol (B129727). researchgate.net The synthesis of related bis-chalcones, such as those derived from cyclohexanone (B45756) and ortho-chloro benzaldehyde (B42025), has been successfully carried out using these base-catalyzed conditions. nih.gov

Table 1: Representative Conditions for Base-Catalyzed Synthesis of Analogous Bis(arylidene)cycloalkanones

Reactant 1Reactant 2CatalystSolventTypical YieldReference
Cyclopentanone2-BromobenzaldehydeNaOHNone (Grinding)96% nih.gov, researchgate.net
Cyclohexanoneo-chloro benzaldehydeBaseNot SpecifiedGood nih.gov
AcetophenoneBenzaldehydeNaOH / KOHEthanolGood researchgate.net

While less common for this specific transformation, acid-catalyzed protocols are also a viable synthetic route. In this approach, the acid catalyst protonates the carbonyl oxygen of cyclopentanone, which enhances the acidity of the α-hydrogens, facilitating enol formation. The enol then attacks the protonated aldehyde.

Sulfuric acid (H₂SO₄) has been used as a catalyst for the synthesis of the isomeric compound, 2,5-bis-(4'-chlorobenzylidene)cyclopentanone, in solvents like methanol and 2-butanol (B46777). doaj.orgonesearch.id This demonstrates the feasibility of using acid catalysis for the synthesis of chloro-substituted bis(benzylidene)cyclopentanones.

Table 2: Acid-Catalyzed Synthesis of an Isomeric Compound

Reactant 1Reactant 2CatalystSolventResultReference
Cyclopentanone4-chlorobenzaldehydeH₂SO₄Methanol, 2-ButanolSuccessful Synthesis doaj.org, onesearch.id

Environmentally Benign Synthetic Innovations

In line with the principles of green chemistry, recent innovations have focused on developing more sustainable synthetic methods that minimize waste, reduce energy consumption, and avoid the use of hazardous solvents.

A significant advancement in the Claisen-Schmidt condensation is the implementation of solvent-free reaction conditions. wikipedia.org This approach not only eliminates the need for organic solvents, reducing environmental impact and simplifying product work-up, but can also lead to remarkably high yields and short reaction times.

The reaction can be performed by simply grinding the reactants (cyclopentanone and 2-chlorobenzaldehyde) with a solid base catalyst, such as sodium hydroxide, using a mortar and pestle. nih.govresearchgate.net This method has been shown to produce quantitative yields for similar reactions. wikipedia.org For the synthesis of the analogous compound 2,5-bis-(2-bromobenzylidene)cyclopentanone, a high yield of 96% was achieved in just 5 minutes of grinding. nih.govresearchgate.net This powerful, eco-friendly technique is highly applicable to the synthesis of 2,5-bis(2-chlorobenzylidene)cyclopentanone.

Table 3: Comparison of Solvent-Free vs. Conventional Synthesis for Analogous Compounds

MethodCatalystReaction TimeSolventYieldReference
Solvent-Free GrindingSolid NaOH (20 mol%)5 minutesNone97% (for 3-chloro isomer) nih.gov
ConventionalBase in SolventSeveral hoursEthanol/MethanolVariable researchgate.net

Microwave-assisted organic synthesis (MAOS) is another green chemistry tool that dramatically accelerates chemical reactions. nih.gov By utilizing microwave irradiation, reaction times can be reduced from hours to mere minutes. frontiersin.org This efficiency stems from the direct and rapid heating of the reaction mixture.

The microwave-assisted Claisen-Schmidt condensation has been successfully applied to the synthesis of bis-(hydroxybenzylidene)cycloalkanones using an acid catalyst. lpnu.ua In other chalcone (B49325) syntheses, microwave irradiation reduced reaction times from 10–40 hours under conventional heating to just 1–5 minutes. frontiersin.org This technology offers a rapid and energy-efficient pathway for the production of this compound.

Table 4: Time Comparison of Microwave-Assisted vs. Conventional Synthesis for Chalcones

MethodReactantsReaction TimeYieldReference
Microwave-AssistedAcetylferrocene, Aldehydes1-5 minutes80-87% frontiersin.org
ConventionalAcetylferrocene, Aldehydes10-40 hoursNot Specified frontiersin.org
Microwave-AssistedCycloalkanones, ArylaldehydesNot SpecifiedNot Optimal (due to side reaction) lpnu.ua

The use of ultrasonic irradiation is an emerging green technique in organic synthesis. The physical phenomenon of acoustic cavitation, which creates localized hot spots of intense temperature and pressure, can significantly enhance reaction rates. academie-sciences.fr Ultrasound-assisted synthesis often proceeds under milder conditions (e.g., room temperature), in shorter times, and with higher yields compared to conventional methods. nih.gov

This sonochemical approach has been used to promote Claisen-Schmidt condensations and related reactions. taylorandfrancis.comnih.gov For instance, the synthesis of 5,5-diphenylhydantoins via a similar condensation was achieved in good yields at room temperature in a short time using ultrasound. nih.gov This method represents a promising, energy-efficient alternative for the synthesis of this compound.

Mechanochemical Synthesis

Mechanochemical synthesis presents a solvent-free, environmentally friendly alternative to traditional solution-phase reactions. This technique utilizes mechanical energy, such as grinding or milling, to initiate and sustain chemical reactions. While specific studies on the mechanochemical synthesis of this compound are not extensively documented, research on similar compounds provides a strong basis for its applicability. For instance, the synthesis of hydrotalcite-type materials, which are effective catalysts for aldol (B89426) condensations, has been achieved through a combined mechanochemical coprecipitation method. researchgate.net This approach has been shown to reduce synthesis time and waste. researchgate.net The Claisen-Schmidt condensation, the key reaction in forming bis(benzylidene)cycloalkanones, can be effectively carried out under mechanochemical conditions, often leading to high yields in the absence of bulk solvents.

One study demonstrated that the aldol condensation of vanillin (B372448) with acetone, catalyzed by hydrotalcite-type materials synthesized via a mechanochemical method, achieved conversion rates of 60% to 90% under microwave irradiation. researchgate.net This suggests that a similar approach, reacting 2-chlorobenzaldehyde with cyclopentanone in the presence of a solid base catalyst under mechanical grinding, could be a viable and green route to this compound.

ReactantsCatalystConditionsProductYieldReference
Vanillin, AcetoneHydrotalcite-type materialMicrowave irradiation, 120 min4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one and 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one60-90% conversion researchgate.net

This table demonstrates the feasibility of mechanochemically-synthesized catalysts in aldol condensations, a reaction type similar to that required for the target compound.

Catalysis with Ionic Liquids and Heterogeneous Catalysts

The use of green catalysts, such as ionic liquids and heterogeneous catalysts, is a cornerstone of modern synthetic chemistry, aiming to improve reaction efficiency while minimizing environmental impact.

Ionic Liquids:

Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure, thermal stability, and potential for recyclability make them attractive alternatives to volatile organic solvents. In the context of synthesizing bis(benzylidene)cycloalkanones, amino-functionalized ionic liquids have been successfully employed. lookchem.com For example, 1-aminoethyl-3-methyl tetrafluoroborate (B81430) has been used as a recyclable catalyst and solvent for the condensation of various aromatic aldehydes with cyclopentanone, affording the desired products in excellent yields (80-92%). lookchem.com The ionic liquid can be recovered and reused multiple times without a significant loss of activity. lookchem.com Another study utilized FeCl3·6H2O as a catalyst in an ionic liquid medium for the preparation of α,α′-bis(substituted benzylidene)cycloalkanones. researchgate.net

ReactantsIonic Liquid/CatalystTemperatureProductYieldReference
Aromatic aldehydes, Cyclopentanone1-aminoethyl-3-methyl tetrafluoroborate80 °Cα,α′-bis(substituted benzylidene)cycloalkanones80-92% lookchem.com
Aromatic aldehydes, CycloalkanonesFeCl3·6H2O in ionic liquidNot specifiedα,α′-bis(substituted benzylidene)cycloalkanonesNot specified researchgate.net

This table highlights the use of ionic liquids in the synthesis of related bis(benzylidene)cycloalkanones.

Heterogeneous Catalysts:

Heterogeneous catalysts, which exist in a different phase from the reactants, offer straightforward separation and recyclability. For the Claisen-Schmidt condensation, a variety of solid catalysts have been investigated. These include:

Mixed Metal Oxides: Acid-base mixed oxides, such as M2+MgAlO (where M2+ = Mg, Cu, Co, Zn, and Ni), derived from layered double hydroxides (LDHs), have been used for the solvent-free condensation of benzaldehyde and cyclohexanol. researchgate.netmdpi.com These catalysts facilitate a one-pot dehydrogenation of the cycloalkanol to the corresponding cycloalkanone, followed by the Claisen-Schmidt condensation. researchgate.netmdpi.com

Supported Reagents: Potassium fluoride (B91410) supported on alumina (B75360) or molecular sieves has been shown to be an effective catalyst for the Claisen-Schmidt condensation of cyclopentanone with aromatic aldehydes in refluxing methanol, with yields ranging from 56-98%. researchgate.net

Mesoporous Silica (B1680970) Nanomaterials: Protonated aluminate mesoporous silica nanoparticles (HAlMSN) have demonstrated high catalytic activity in the synthesis of (E)-chalcones via Claisen-Schmidt condensation under solvent-free conditions and at low temperatures. rsc.org

ReactantsHeterogeneous CatalystConditionsProductYield/ConversionReference
Cyclohexanol, BenzaldehydeCoMgAlO150 °C, 2 h, solvent-free2,6-dibenzylidene-cyclohexanone97% conversion mdpi.com
Cyclopentanone, Aromatic aldehydesKF on AluminaRefluxing methanol2,5-bis(substituted benzylidene) cyclopentanones60-98% researchgate.net
Acetophenone, BenzaldehydesHAlMSNLow temperature, solvent-free(E)-chalconesExcellent rsc.org

This table showcases various heterogeneous catalysts and their effectiveness in similar condensation reactions.

Optimization of Reaction Parameters and Yield Enhancement

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing reaction time and energy consumption. Key parameters to consider include the choice of catalyst, solvent, temperature, and reaction time.

A systematic optimization study for the synthesis of 2,5-bis((dimethylamino)methylene)cyclopentanone revealed that the removal of methanol, a byproduct of the reaction, was critical to shift the equilibrium towards the desired bis-condensation product. mdpi.com This was achieved by using a condenser with a circulating water system at a temperature that allowed for the evaporation of methanol while retaining the other reactants. mdpi.com The study also found that while a stoichiometric amount of base led to a faster reaction, a catalytic amount was preferable for sustainability. mdpi.com

In the synthesis of related bis(benzylidene)cycloalkanones, microwave irradiation has been employed to significantly reduce reaction times to as little as 5-10 minutes, while still achieving high yields. tandfonline.com The choice of solvent can also play a significant role. For instance, the synthesis of 2,5-bis(4-chlorobenzylidene)cyclopentanone (B1267743) has been carried out using a mixture of methanol and 2-butanol as the solvent with sulfuric acid as the catalyst. doaj.orgonesearch.id

ParameterVariationObservationReference
Catalyst Catalytic vs. Stoichiometric baseCatalytic amount is more sustainable, though the reaction is slower. mdpi.com
Byproduct Removal Removal of methanolCrucial for shifting equilibrium to the bis-condensation product. mdpi.com
Energy Source Microwave irradiation vs. Conventional heatingMicrowave irradiation significantly reduces reaction time. tandfonline.com
Solvent Methanol/2-butanolEffective solvent system for the synthesis of the 4-chloro isomer. doaj.orgonesearch.id

This table summarizes key findings on the optimization of reaction parameters for related compounds.

Purification and Isolation Techniques for High-Purity Compounds

Obtaining high-purity this compound is essential for its characterization and subsequent applications. The primary methods for purification are recrystallization and column chromatography.

Recrystallization: This is a common technique for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is highly soluble, and then the solution is cooled to allow the pure compound to crystallize out, leaving impurities in the solution. For bis(benzylidene)cycloalkanones, ethanol is often a suitable solvent for recrystallization. tandfonline.com In some cases, washing the crystalline product with a solvent in which it is sparingly soluble, such as methyl tert-butyl ether (MTBE), can effectively remove impurities. mdpi.com

Column Chromatography: This technique is used to separate the components of a mixture based on their differential adsorption onto a stationary phase. For the purification of bis(benzylidene)cycloalkanones, silica gel is a commonly used stationary phase. The crude product is loaded onto the column and eluted with a suitable solvent system, such as a mixture of petroleum ether and ethyl acetate. nih.gov The fractions containing the pure product are then collected and the solvent is evaporated. In the case of a related compound, 2,5-bis(2-bromobenzylidene)cyclopentanone, purification was achieved by chromatography over silica gel using a mixture of dichloromethane (B109758) and methanol as the eluent. researchgate.net

Purification MethodStationary Phase/SolventCompoundReference
Recrystallization95% Ethanolα,α'-bis(benzylidene)cyclopentanone tandfonline.com
WashingMethyl tert-butyl ether (MTBE)2,5-bis((dimethylamino)methylene)cyclopentanone mdpi.com
Column ChromatographySilica gel / Petroleum ether:Ethyl acetate2-(4-Chlorobenzylidene)cyclopentanone nih.gov
Column ChromatographySilica gel / Dichloromethane:Methanol2,5-bis(2-bromobenzylidene)cyclopentanone researchgate.net

This table provides examples of purification techniques used for related compounds.

Advanced Structural Characterization and Conformational Analysis of 2,5 Bis 2 Chlorobenzylidene Cyclopentanone

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of molecular and crystal structures. Analysis of analogs of 2,5-bis(2-chlorobenzylidene)cyclopentanone reveals key conformational and packing details.

Studies on analogs like 2,5-bis(4-chlorobenzylidene)cyclopentanone (B1267743) and (2E,5E)-2,5-bis(2-bromobenzylidene)cyclopentanone consistently show that the molecule adopts an (E,E) configuration about the exocyclic C=C double bonds. iucr.orgresearchgate.net This configuration is the thermodynamically more stable one, minimizing steric hindrance between the cyclopentanone (B42830) ring and the benzylidene groups.

The olefinic bonds, C=C, invariably exhibit the (E) configuration, a feature confirmed across various derivatives. iucr.orgresearchgate.netresearchgate.net This is a common characteristic for these types of compounds synthesized via Claisen-Schmidt condensation.

A selection of crystallographic data for analogous compounds is presented in Table 1.

Table 1. Crystallographic Data for Analogs of this compound

Parameter 2,5-bis(4-chlorobenzylidene)cyclopentanone researchgate.net (2E,5E)-2,5-bis(2-bromobenzylidene)cyclopentanone researchgate.net
Chemical Formula C₁₉H₁₄Cl₂O C₁₉H₁₄Br₂O
Molecular Weight 329.20 418.12
Crystal System Orthorhombic Monoclinic
Space Group Pnma P2₁/c
a (Å) 6.1029(4) 8.6504(8)
b (Å) 35.7084(18) 8.4789(8)
c (Å) 7.2217(6) 22.126(2)
β (°) 90 93.119(2)
Volume (ų) 1573.79(18) 1620.5(3)
Z 4 4

The solid-state architecture of these compounds is stabilized by a network of weak intermolecular interactions. In the crystal structure of 2,5-bis(4-chlorobenzylidene)cyclopentanone, molecules are linked into supramolecular chains along the nih.gov direction via weak C—H⋯O hydrogen bonds. iucr.orgiucr.org These interactions involve the hydrogen atoms of the benzylidene groups and the carbonyl oxygen atom of an adjacent molecule.

Table 2. Hydrogen Bond Geometry for 2,5-bis(4-chlorobenzylidene)cyclopentanone iucr.org

D—H···A D—H (Å) H···A (Å) D···A (Å) D—H···A (°)
C1—H1···O1ⁱ 0.93 2.58 3.493(3) 166

Symmetry code: (i) x+1, y, z.

Solid-State Nuclear Magnetic Resonance Spectroscopy

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of solid materials. It can provide information about the local environment of specific nuclei (e.g., ¹³C, ¹H) within the crystal lattice. For compounds like this compound, ¹³C ssNMR would be particularly useful for confirming the presence of different polymorphs, as distinct crystalline forms would give rise to different chemical shifts for the carbon atoms.

Furthermore, ssNMR can be used to probe the molecular conformation and dynamics in the solid state. For instance, by analyzing the chemical shift anisotropies, it is possible to gain insights into the orientation of different molecular fragments. While specific ssNMR studies on this compound or its close analogs were not identified in the reviewed literature, this technique holds significant potential for a more detailed understanding of its solid-state structure.

Vibrational Spectroscopy for Conformational Insight (e.g., FT-IR, Raman)

For this compound, the FT-IR and Raman spectra are expected to be rich in information. Key vibrational modes would include:

C=O stretching: The carbonyl group of the cyclopentanone ring will give rise to a strong absorption band in the FT-IR spectrum, typically in the range of 1680-1715 cm⁻¹. The exact position of this band can be influenced by conjugation with the benzylidene groups and any intermolecular interactions, such as the C-H···O bonds.

C=C stretching: The exocyclic double bonds and the aromatic ring C=C bonds will have characteristic stretching vibrations. The C=C stretching of the α,β-unsaturated ketone system is expected in the region of 1580-1620 cm⁻¹.

C-Cl stretching: The stretching vibration of the C-Cl bond on the benzene (B151609) ring is expected to appear in the fingerprint region of the spectrum.

Out-of-plane C-H bending: The out-of-plane C-H bending vibrations of the substituted benzene rings can provide information about the substitution pattern.

A detailed vibrational analysis, often complemented by theoretical calculations using methods like Density Functional Theory (DFT), can allow for a complete assignment of the observed bands to specific vibrational modes. core.ac.uk Such an analysis on related chlorinated compounds has demonstrated the utility of this combined experimental and theoretical approach. researchgate.net While a detailed experimental and theoretical vibrational analysis for the title compound is not available in the literature, the expected spectral features can be inferred from studies on similar molecules. researchgate.netrsc.org

Chiroptical Studies of Chiral Derivatives (if applicable)

The parent molecule, this compound, is achiral and therefore does not exhibit chiroptical properties such as electronic circular dichroism (ECD) or circularly polarized luminescence (CPL). However, the introduction of chiral centers into the molecule would lead to chiral derivatives with potentially interesting chiroptical responses.

Chiroptical spectroscopy probes the differential interaction of a chiral molecule with left and right circularly polarized light. ECD measures the difference in absorption, while CPL measures the difference in the intensity of left and right circularly polarized emitted light. These techniques are exquisitely sensitive to the three-dimensional structure of molecules.

Should chiral derivatives of 2,5-bis(benzylidene)cyclopentanone be synthesized, for example, by using a chiral cyclopentanone precursor or by introducing chiral substituents on the benzylidene moieties, their chiroptical properties could be investigated. Such studies would provide detailed information on the absolute configuration and the preferred conformations of these chiral molecules in solution and in the solid state. Recent studies on other chiral organic molecules have highlighted the utility of chiroptical methods in materials science.

Theoretical and Computational Chemistry Investigations of 2,5 Bis 2 Chlorobenzylidene Cyclopentanone

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods calculate the electron density of a system to determine its energy and other properties. A common approach involves using a functional, such as Becke, 3-parameter, Lee–Yang–Parr (B3LYP), combined with a basis set like 6-311+G(d,p) to model the molecule's orbitals. researchgate.netresearchgate.net Such calculations are fundamental to understanding the geometry, stability, and reactivity of 2,5-bis(2-chlorobenzylidene)cyclopentanone.

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state. researchgate.net This process determines stable equilibrium structures and provides key geometric parameters such as bond lengths, bond angles, and dihedral (torsion) angles.

For this compound, the most stable conformation is the (2E,5E)-isomer, where both chlorobenzylidene groups are oriented in the trans (E) configuration relative to the cyclopentanone (B42830) ring. nih.govnih.gov This arrangement minimizes steric hindrance between the bulky substituent groups. DFT calculations would confirm this stability and reveal a largely planar structure for the central π-conjugated system, although the chlorophenyl rings may be twisted slightly out of the plane of the cyclopentanone ring due to steric repulsion. nih.gov This twisting is a balance between maximizing π-conjugation (favoring planarity) and minimizing steric strain. Studies on similar dibenzylidenecycloalkanones show that the degree of this twist can be influenced by the nature and position of substituents on the benzene (B151609) rings. nih.gov

Table 1: Expected Key Structural Features of (2E,5E)-2,5-bis(2-chlorobenzylidene)cyclopentanone

Feature Description
Isomerism The (E,E)-isomer is the most stable conformer.
Symmetry The molecule possesses C2 symmetry.
Core Structure The cyclopentanone ring adopts a slightly puckered or envelope conformation.
Conjugation The α,β-unsaturated ketone system (enone) is largely planar to maximize π-electron delocalization.

| Dihedral Angles | The chlorophenyl rings are expected to be twisted out of the plane of the enone system by a measurable dihedral angle. |

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com This makes the molecule more polarizable and susceptible to chemical reactions. For this compound, the HOMO is typically localized over the entire π-conjugated system, while the LUMO is also delocalized across this system, with significant contributions from the enone moiety. The electron-withdrawing nature of the carbonyl group and the chlorine atoms influences the energies of these orbitals. A smaller energy gap would imply higher reactivity, potentially as a Michael acceptor or in cycloaddition reactions. nih.gov

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. researchgate.net It is invaluable for identifying the distribution of charge and predicting how a molecule will interact with other species. MEP maps use a color scale to denote different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential.

For this compound, the MEP map is expected to show:

Negative Potential (Red): Concentrated around the highly electronegative oxygen atom of the carbonyl group and, to a lesser extent, the chlorine atoms. These are the primary sites for interaction with electrophiles or hydrogen bond donors.

Positive Potential (Blue): Located on the hydrogen atoms, particularly the vinyl hydrogens of the benzylidene groups and the hydrogens on the aromatic rings. These areas are susceptible to attack by nucleophiles. The MEP map provides a clear, intuitive picture of the molecule's charge distribution and helps rationalize its intermolecular interactions and reactive sites.

Theoretical vibrational analysis using DFT allows for the prediction and interpretation of infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, a simulated spectrum can be generated. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and incomplete treatment of electron correlation. To correct for this, they are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP functionals).

The simulated spectrum for this compound would help assign the absorption bands observed in an experimental spectrum to specific molecular motions. Key vibrational modes include the stretching and bending of bonds and the deformation of the molecular framework.

Table 2: Predicted Prominent Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber Range (cm⁻¹) Description
C-H stretching (aromatic) Benzylidene rings 3100 - 3000 Stretching of the carbon-hydrogen bonds on the phenyl rings.
C-H stretching (aliphatic) Cyclopentanone ring 3000 - 2850 Stretching of the C-H bonds of the CH₂ groups in the five-membered ring.
C=O stretching Cyclopentanone carbonyl 1710 - 1680 Strong absorption due to the stretching of the carbonyl double bond, lowered by conjugation.
C=C stretching Alkene & Aromatic 1625 - 1580 Stretching of the carbon-carbon double bonds in the benzylidene bridge and aromatic rings.

| C-Cl stretching | Chlorophenyl groups | 800 - 600 | Stretching of the carbon-chlorine bond. |

Molecular Dynamics Simulations for Dynamic Behavior

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. This technique can be used to explore conformational changes, molecular flexibility, and interactions with a solvent or other molecules.

For this compound, MD simulations could be employed to:

Investigate the rotational freedom of the chlorophenyl rings.

Study the flexibility and puckering motions of the cyclopentanone ring.

Simulate the molecule's behavior in different solvent environments to understand solvation effects.

Explore its interaction with biological macromolecules, such as proteins or DNA, by modeling how it fits and moves within a binding site.

Currently, specific MD simulation studies for this compound are not widely available in the literature. However, the development of force fields for such molecules is possible through resources like the Automated Topology Builder (ATB), which would enable these powerful simulations.

Quantum Chemical Descriptors and Reactivity Prediction

From the energies of the frontier orbitals (HOMO and LUMO), several quantum chemical descriptors can be calculated to quantify the reactivity of a molecule. These descriptors provide a quantitative basis for the concepts of electronegativity and chemical hardness and softness, which are central to chemical reactivity theory. mdpi.com

Table 3: Key Quantum Chemical Descriptors and Their Significance

Descriptor Formula Significance
Ionization Potential (I) I ≈ -EHOMO The energy required to remove an electron from a molecule.
Electron Affinity (A) A ≈ -ELUMO The energy released when an electron is added to a molecule.
Electronegativity (χ) χ = (I + A) / 2 Measures the ability of a molecule to attract electrons.
Chemical Hardness (η) η = (I - A) / 2 Measures the resistance of a molecule to change its electron distribution. A hard molecule has a large HOMO-LUMO gap. mdpi.com
Chemical Softness (S) S = 1 / (2η) The reciprocal of hardness. A soft molecule is more reactive and has a small HOMO-LUMO gap. mdpi.com

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity of a species to accept electrons; a global reactivity index. |

Calculating these descriptors for this compound would allow for a quantitative comparison of its reactivity with other related compounds. For instance, comparing its chemical hardness and electrophilicity index to other substituted bis(benzylidene)cyclopentanones could help predict its relative reactivity in a series of Michael addition reactions.

Solvation Effects on Molecular Properties (Computational Modeling)

Theoretical and computational chemistry provides a powerful lens through which to investigate the influence of the solvent environment on the molecular properties of this compound. While specific computational studies focusing exclusively on the solvation effects of this exact molecule are not extensively documented in publicly available literature, the principles and methodologies for such investigations are well-established. The insights are drawn from computational analyses of structurally similar 2,5-bis(benzylidene)cyclopentanone derivatives. These studies typically employ quantum chemical calculations to model how a solvent can alter the geometric, electronic, and spectroscopic characteristics of a solute molecule.

The primary computational approach for modeling solvation effects is the use of continuum solvation models, such as the Polarizable Continuum Model (PCM) and its variants like the conductor-like polarizable continuum model (CPCM). In these models, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. This method allows for the calculation of various molecular properties in the presence of a solvent, providing insights into how the molecule behaves in a solution compared to the gas phase.

Density Functional Theory (DFT) is a commonly used quantum mechanical method for these calculations, often paired with a suitable basis set to provide a balance between accuracy and computational cost. Through these computational models, researchers can predict changes in molecular geometry, dipole moments, and spectroscopic properties.

Detailed Research Findings from Analogous Systems

Computational studies on analogous 2,5-bis(substituted-benzylidene)cyclopentanone compounds reveal several key trends regarding solvation effects. For instance, an increase in the polarity of the solvent is generally observed to cause a stabilization of the electronic ground state and excited states, although the extent of stabilization can differ. This differential stabilization can lead to shifts in the absorption and emission spectra of the molecule, a phenomenon known as solvatochromism.

The dipole moment of the molecule is also significantly influenced by the solvent. In polar solvents, the charge distribution within the molecule can be polarized, leading to an increase in the dipole moment. This, in turn, can affect the intermolecular interactions between the solute and solvent molecules, as well as influencing the solubility and reactivity of the compound.

The following table illustrates the type of data that would be generated in a computational study of this compound in different solvents, based on findings for similar molecules. The values presented are hypothetical and serve to demonstrate the expected trends.

SolventDielectric Constant (ε)Calculated Dipole Moment (Debye)Calculated Absorption Maximum (λmax, nm)
Gas Phase1.02.50380
Toluene2.382.85385
Dichloromethane (B109758)8.933.50392
Acetone20.74.10398
Acetonitrile37.54.50405

These computational investigations are crucial for understanding the behavior of this compound in different chemical environments, which is essential for designing and interpreting experimental studies, as well as for predicting its suitability for various applications where solvent interactions play a key role.

Advanced Spectroscopic and Photophysical Research on 2,5 Bis 2 Chlorobenzylidene Cyclopentanone

Spectroelectrochemical Analysis of Redox Properties

The redox properties of 2,5-bis(benzylidene)cyclopentanone and its derivatives are of fundamental interest as they provide insights into the electronic structure and the stability of charged species, which are crucial for applications in electronic materials. While direct spectroelectrochemical data for 2,5-bis(2-chlorobenzylidene)cyclopentanone is not extensively documented in publicly available literature, the electrochemical behavior of this class of compounds can be understood by examining related structures.

Cyclic voltammetry (CV) is a primary technique used to investigate the oxidation and reduction potentials of these compounds. researchgate.net For the broader family of 2,5-dibenzylidenecyclopentanones, it has been demonstrated that the nature and position of substituents on the benzylidene rings significantly influence the electrochemical potentials. researchgate.net Electron-donating groups tend to lower the oxidation potential, making the compound easier to oxidize, whereas electron-withdrawing groups facilitate reduction by lowering the reduction potential.

In a study on various substituted 2,5-dibenzylidenecyclopentanones, a linear correlation was observed between the difference in the electrochemical oxidation and reduction potentials and the energy of the long-wavelength absorption maximum. researchgate.net This relationship underscores the close connection between the frontier molecular orbital energies (HOMO and LUMO) and the optical and electronic properties of these molecules.

For a closely related compound, (2E,5E)-2,5-bis(2-methoxybenzylidene)cyclopentanone, cyclic voltammetry measurements have been correlated with density functional theory (DFT) calculations to understand its electronic structure and redox behavior. mjcce.org.mkbohrium.com Such combined experimental and theoretical approaches are powerful for predicting the properties of derivatives like the 2-chloro substituted analog. The presence of the chlorine atoms, being moderately electron-withdrawing, is expected to influence the redox potentials of this compound.

Table 1: Representative Electrochemical Data for Substituted Bis(benzylidene)cycloalkanones

Compound/DerivativeOxidation Potential (V)Reduction Potential (V)Experimental ConditionsReference
Unsubstituted 2,5-dibenzylidenecyclopentanone~1.5 - 1.6~ -1.1 to -1.2MeCN, supporting electrolyte researchgate.net
2,5-Bis(4-(methylthio)benzylidene)cyclopentanone~1.2Not reportedMeCN, supporting electrolyte researchgate.net
2,5-Bis(4-(dimethylamino)benzylidene)cyclopentanone (B1337077)~0.5Not reportedMeCN, supporting electrolyte researchgate.net
(2E,5E)-2,5-bis(2-methoxybenzylidene)cyclopentanoneNot specifiedNot specifiedCV performed and results agreed with DFT calculations mjcce.org.mk
2,5-bispyridin-4-ylmethylene-cyclopentanoneNot reportedReversible reduction observedTHF, 0.1 M [n-Bu4N][PF6] researchgate.net

Note: The values are approximate and depend on the specific experimental setup, including the solvent, supporting electrolyte, and reference electrode used.

The spectroelectrochemical analysis, which involves recording spectroscopic data (e.g., UV-Vis absorption) as a function of the applied potential, would provide further details on the electronic transitions of the generated radical cations and anions of this compound. For other conjugated systems, such as oligo- and polythiophenes, spectroelectrochemistry has been instrumental in characterizing the optical properties of their charged species. uni-halle.de

Studies on Aggregate-Induced Emission (AIE) Phenomena

Aggregation-induced emission (AIE) is a fascinating photophysical phenomenon where non-luminescent or weakly fluorescent molecules in solution become highly emissive upon aggregation. bohrium.com This behavior is contrary to the more common aggregation-caused quenching (ACQ) observed in many planar aromatic compounds. The primary mechanism for AIE is the restriction of intramolecular motions (RIM), such as rotation and vibration, in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. bohrium.com

While specific studies on the AIE properties of this compound are not readily found, research on structurally similar chalcones provides a strong basis for expecting AIE behavior in this compound. Chalcones, which contain an α,β-unsaturated ketone core, have been shown to exhibit aggregation-induced emission enhancement (AIEE), a related phenomenon. rsc.orgua.ptresearchgate.net

The presence of halogen atoms in the molecular structure of chalcones has been found to significantly influence their AIE properties. rsc.orgua.ptresearchgate.net In a study of halochalcones, it was observed that while the halogen atoms were not directly involved in halogen bonding in the crystal structure, their presence had a strong effect on the AIEE characteristics. rsc.orgua.ptresearchgate.net This suggests that the electronic and steric effects of the chloro substituents in this compound could play a crucial role in its emission behavior in the aggregated state.

The formation of aggregates can be induced by adding a poor solvent (e.g., water) to a solution of the compound in a good solvent (e.g., methanol (B129727) or THF). The photophysical properties of the resulting aggregates can then be studied. For naturally occurring chalcones, it has been demonstrated that the formation of aggregates in methanol-water mixtures leads to enhanced fluorescence emission. mdpi.com

Table 2: Photophysical Properties of Representative AIE-active Chalcone (B49325) Derivatives

CompoundSolvent SystemEmission BehaviorProposed MechanismReference
Halogenated Push-Pull ChalconesSolution vs. Solid StateWeakly fluorescent in solution, emissive in solid stateAggregation-induced emission enhancement rsc.orgua.ptresearchgate.net
Cardamonin (a natural chalcone)MeOH/H₂O mixturesEnhanced fluorescence with increasing water fractionRestriction of intramolecular rotation (RIR) mdpi.com
2'-hydroxy-4,4',6'-trimethoxychalconeMeOH/H₂O mixturesEnhanced fluorescence with increasing water fractionRestriction of intramolecular rotation (RIR) mdpi.com

Given the structural analogy to AIE-active chalcones and the presence of halogen substituents known to modulate these properties, it is highly probable that this compound would exhibit some degree of aggregation-induced emission. Further experimental investigation is required to fully characterize this phenomenon for this specific compound, including the determination of quantum yields in different solvent systems and in the solid state.

Reactivity and Chemical Transformations of 2,5 Bis 2 Chlorobenzylidene Cyclopentanone

Reduction and Hydrogenation Reactions

The reduction of 2,5-bis(2-chlorobenzylidene)cyclopentanone can selectively target either the carbon-carbon double bonds or the carbonyl group, depending on the reaction conditions and the choice of reducing agent. While specific studies on the hydrogenation of this compound are not extensively documented, the reactivity can be inferred from studies on analogous α,β-unsaturated ketones, such as chalcones and their derivatives.

The selective hydrogenation of the C=C double bonds in α,β-unsaturated ketones is a common transformation. For instance, catalytic hydrogenation using Wilkinson's catalyst (tris(triphenylphosphine)rhodium(I) chloride) has been shown to be effective for the regioselective reduction of the olefinic bond in various α,β-unsaturated ketones. st-andrews.ac.ukresearchgate.net However, the efficiency of this catalyst can be hindered by steric factors. st-andrews.ac.ukresearchgate.net Cationic rhodium complexes modified with triphenylphosphine (B44618) have also demonstrated high activity and selectivity for the hydrogenation of the C=C double bond in chalcones. researchgate.net More recently, manganese(I) hydride complexes have been developed for the chemoselective hydrogenation of the C=C double bond in α,β-unsaturated ketones, showing compatibility with a wide range of functional groups. acs.org

These methodologies suggest that this compound could likely be reduced at its exocyclic double bonds to yield 2,5-bis(2-chlorobenzyl)cyclopentanone, while leaving the carbonyl group intact. The choice of catalyst and reaction conditions would be crucial to achieve high selectivity.

Cycloaddition Reactions (e.g., Photocycloaddition)

The conjugated π-system of this compound, comprising two α,β-unsaturated ketone moieties, presents opportunities for various cycloaddition reactions. These reactions, such as [2+2] photocycloadditions and [4+2] Diels-Alder reactions, are powerful tools for constructing complex cyclic structures.

Photocycloaddition: The exocyclic double bonds in bis(benzylidene)cycloalkanones can undergo [2+2] photocycloaddition reactions upon UV irradiation, leading to the formation of cyclobutane (B1203170) rings. researchgate.net This can occur either intramolecularly, if the geometry of the molecule allows, or intermolecularly to form dimers or polymers. For example, the photodimerization of 2-benzyl-5-benzylidenecyclopentanone has been reported to yield a dispiro[4.1.4.1]dodecan-1,8-dione derivative. nih.gov The stereochemistry of the resulting cyclobutane ring is dependent on the arrangement of the molecules in the transition state. However, X-ray diffraction studies on similar 2,5-bis(benzylidene)cyclopentanone derivatives suggest that their typical crystal packing may not be favorable for intermolecular [2+2] photocycloaddition in the solid state. nih.govresearchgate.net

Diels-Alder Reactions: The α,β-unsaturated ketone system in this compound can act as a dienophile in Diels-Alder reactions. wikipedia.orglibretexts.orgencyclopedia.pub In this type of [4+2] cycloaddition, a conjugated diene reacts with the double bond of the dienophile to form a six-membered ring. wikipedia.orglibretexts.orgencyclopedia.pub The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups, such as the carbonyl group in this compound. libretexts.org While specific Diels-Alder reactions involving this compound as the dienophile are not detailed in the available literature, the general principles of this reaction suggest its feasibility with suitable dienes. The regioselectivity of the reaction would be influenced by the electronic effects of the substituents on both the diene and the dienophile. nih.gov

Derivatization Strategies for Functional Group Modification

The structure of this compound allows for various derivatization strategies to modify its functional groups and introduce new properties. These modifications can be targeted at the aromatic rings, the benzylic positions, or the cyclopentanone (B42830) ring.

One common derivatization is electrophilic aromatic substitution on the chlorobenzylidene rings. For instance, nitration of the related compound 2,5-bis(p-chlorobenzylidene)cyclopentanone has been successfully carried out to produce 2,5-bis(p-chloro-m-nitrobenzylidene)cyclopentanone. kpi.ua This demonstrates that the aromatic rings can be further functionalized, opening pathways to a wider range of derivatives with potentially altered electronic and chemical properties.

Another approach involves the reaction of the active methylene (B1212753) groups of the cyclopentanone ring. For example, a solvent-free synthesis of 2,5-bis((dimethylamino)methylene)cyclopentanone has been reported through the condensation of cyclopentanone with N,N-dimethylformamide dimethyl acetal. mdpi.com This type of reaction suggests that the cyclopentanone core of the target compound could also be a site for functionalization, although the existing benzylidene groups would influence the reactivity.

Furthermore, derivatives can be synthesized by using substituted benzaldehydes in the initial Claisen-Schmidt condensation reaction. This allows for the introduction of a wide variety of functional groups onto the aromatic rings from the outset. For example, hydroxylated derivatives such as 2,5-bis-(4-hydroxy-benzylidene)-cyclopentanone have been synthesized. ui.ac.idui.ac.id

Polymerization Studies and Polymer Synthesis

The bifunctional nature of this compound and its derivatives makes them suitable as monomers for the synthesis of various polymers. The reactive sites, particularly the activated halogen atoms on the benzene (B151609) rings, can be exploited for polycondensation reactions.

Monomer Preparation and Polymerization Optimization

A notable example of polymerization involves a derivative of a closely related compound, 2,5-bis(p-chlorobenzylidene)cyclopentanone. In this study, the monomer was first prepared through the nitration of the starting material to yield 2,5-bis(4-chloro-3-nitrobenzylidene)cyclopentanone. kpi.ua This nitration step was crucial for activating the chloro substituents towards nucleophilic substitution.

The polymerization was then carried out via a polycondensation reaction with sodium sulfide (B99878) (Na₂S) in N-methylpyrrolidone (NMP) as the solvent. kpi.ua The reaction was heated at a high temperature (290°C) for an extended period (24 hours) to facilitate the formation of the poly [2,5-bis(3-nitrobenzylidene)cyclopentanone sulphide]. kpi.ua The resulting polymer was isolated as a deep brown powder. kpi.ua

Monomer Polymerization Conditions Resulting Polymer
2,5-bis(4-chloro-3-nitrobenzylidene)cyclopentanoneSodium sulfide (Na₂S), N-methylpyrrolidone (NMP), 290°C, 24 hPoly[2,5-bis(3-nitrobenzylidene)cyclopentanone sulphide]

This table is based on the polymerization of a para-chloro substituted analogue. kpi.ua

Another area of polymerization involving similar structures is two-photon photopolymerization. In this technique, derivatives of bis(benzylidene)cyclopentanone can act as photoinitiators. For example, a methyl methacrylate (B99206) derivative of 2,5-bis(4-(dimethylamino)benzylidene)cyclopentanone (B1337077) has been used to initiate polymerization upon two-photon absorption. mdpi.comresearchgate.net This highlights the potential of functionalized this compound derivatives in advanced polymerization applications.

Influence of Monomer Structure on Polymer Characteristics

The structure of the monomer plays a significant role in determining the properties of the resulting polymer. In the case of poly[2,5-bis(3-nitrobenzylidene)cyclopentanone sulphide], the presence of the bulky and polar nitro groups, as well as the sulfide linkages, influences the polymer's thermal stability, solubility, and crystallinity. kpi.ua The incorporation of the arylidene cyclopentanone moiety into the polymer backbone contributes to its conjugated nature, which can impart interesting electronic properties. kpi.ua For instance, the synthesized polysulphide was found to be a semiconductor. kpi.ua

Theoretical studies on the monomer unit, such as those using the Pariser-Parr-Pople (PPP) method, can provide insights into the chemical behavior and electronic properties of the resulting polymer. kpi.ua For the thio-monomer model of the aforementioned polymer, calculations showed that the introduction of the sulfur atom increases its contribution to the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), suggesting that the sulfur atom can be involved in oxidation and reduction processes within the polymer chain. kpi.ua This demonstrates how the monomer's structure directly impacts the electrochemical characteristics of the final polymer.

Supramolecular Chemistry and Self Assembly of 2,5 Bis 2 Chlorobenzylidene Cyclopentanone

Crystal Engineering and Polymorphism

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. For molecules like 2,5-bis(2-chlorobenzylidene)cyclopentanone, the arrangement of molecules in the crystal lattice is dictated by a variety of weak interactions, including hydrogen bonds and halogen bonds.

While the crystal structure of this compound is not extensively documented in the literature, the structure of its isomer, 2,5-bis(4-chlorobenzylidene)cyclopentanone (B1267743) , provides valuable insights. This compound crystallizes in the orthorhombic space group Pnma. researchgate.net The molecule possesses crystallographic mirror symmetry, with the carbonyl group lying on the mirror plane. researchgate.netiucr.org In its crystalline state, molecules of 2,5-bis(4-chlorobenzylidene)cyclopentanone are linked by weak C–H···O hydrogen bonds, forming supramolecular chains that extend along the researchgate.net direction. researchgate.netiucr.org This butterfly-shaped molecule adopts an E configuration about its central olefinic bonds. iucr.org

Similarly, the bromo analogue, (2E,5E)-2,5-bis(2-bromobenzylidene)cyclopentanone , crystallizes in the monoclinic space group P2/c. sigmaaldrich.com In this structure, the dihedral angle between the two aromatic ring planes is 59.78(19)°. sigmaaldrich.com This significant twist is a result of steric hindrance between the halogen atoms at the ortho position and the cyclopentanone (B42830) ring, a feature that would also be expected in the 2-chloro analogue.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic solids and is influenced by subtle changes in crystallization conditions. While no specific polymorphs of this compound have been reported, the potential for different packing arrangements due to the flexibility of the benzylidene groups and the possibility of varied intermolecular interactions suggest that polymorphism could be achievable.

Table 1: Crystallographic Data for 2,5-bis(halogenobenzylidene)cyclopentanone Analogues

Feature 2,5-bis(4-chlorobenzylidene)cyclopentanone researchgate.net (2E,5E)-2,5-bis(2-bromobenzylidene)cyclopentanone sigmaaldrich.com
Molecular Formula C₁₉H₁₄Cl₂O C₁₉H₁₄Br₂O
Crystal System Orthorhombic Monoclinic
Space Group Pnma P2/c
a (Å) 6.1029 (4) 8.6504 (8)
b (Å) 35.7084 (18) 8.4789 (8)
c (Å) 7.2217 (6) 22.126 (2)
β (°) 90 93.119 (2)
V (ų) 1573.79 (18) 1620.5 (3)
Z 4 4

Host-Guest Complexation with Supramolecular Receptors

Host-guest chemistry involves the formation of complexes between a host molecule, which has a cavity, and a guest molecule that fits within it. The electronic and structural features of this compound, such as its aromatic rings and polar carbonyl group, make it a potential guest for various supramolecular receptors.

While specific studies on the host-guest complexation of this compound are not available, related research on similar molecules provides a basis for potential interactions. For instance, the self-assembly of iucr.orgpseudorotaxanes has been demonstrated with pillar mdpi.comarenes and bis(imidazolium) cations, where the pillar mdpi.comarene acts as the host for the dicationic guest. researchgate.net This highlights the ability of macrocyclic hosts to encapsulate guest molecules with suitable size and electronic properties.

The interaction of (2E, 5E)-2,5-Bis (4-methoxybenzylidene) cyclopentanone with a graphene oxide surface has also been investigated, demonstrating the adsorption of this organic molecule onto the surface. mdpi.com This suggests that this compound could similarly interact with planar, electron-rich surfaces through π-π stacking and other non-covalent forces.

Self-Assembly in Solution and Solid State

The self-assembly of molecules into well-defined architectures is a cornerstone of supramolecular chemistry. The process is driven by specific intermolecular interactions that dictate the final structure and properties of the resulting assembly.

Aggregation Behavior and Morphology Control

The aggregation behavior of this compound in both solution and the solid state is expected to be influenced by its molecular structure. The planar cyclopentanone core and the flanking, rotatable chlorobenzylidene groups allow for various packing motifs. In solution, aggregation can be induced by changes in solvent polarity or concentration, leading to the formation of nano- or micro-scale structures.

Research on related compounds, such as 2,5-bis(2,3-dihydroxybenzylidene)cyclopentanone , has shown that it is topochemically photodimerizable. mdpi.com This indicates that the molecules pack in a way that aligns the reactive double bonds. Upon coordination to metal ions, the packing mode can be modified, leading to coordination polymers that are either photochemically cross-linkable or photostable. mdpi.com This demonstrates that external stimuli, such as metal coordination, can be used to control the solid-state assembly and reactivity.

Intermolecular Interactions Driving Assembly (e.g., Halogen Bonding)

The primary intermolecular forces expected to drive the self-assembly of this compound are hydrogen bonds and, notably, halogen bonds.

As observed in the 4-chloro isomer, weak C–H···O hydrogen bonds can lead to the formation of one-dimensional supramolecular chains. researchgate.netiucr.org This type of interaction is also highly probable for the 2-chloro isomer.

The presence of chlorine atoms at the ortho positions of the benzylidene rings introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the halogen bond donor) interacts with a nucleophilic site (the halogen bond acceptor). In the case of this compound, the chlorine atoms can act as halogen bond donors, while the carbonyl oxygen or the π-systems of the aromatic rings could serve as acceptors.

Studies on other halogenated organic molecules have demonstrated the significance of halogen bonding in crystal engineering. For example, co-crystals of methyl-substituted pyridine (B92270) N-oxides with 1,ω-diiodoperfluoroalkanes are formed and directed by C−I···O⁻−N⁺ halogen bonds. nsf.gov In these structures, the N-oxide group can act as a monodentate or bidentate halogen bond acceptor. nsf.gov Furthermore, the interplay between halogen bonding and π-π stacking has been observed in cocrystals of electron-poor halogen bond donors and electron-rich pyrimidines. These interactions can be cooperative, with the donor-acceptor π-stacking interactions being stronger than the halogen bonding.

Exploration of 2,5 Bis 2 Chlorobenzylidene Cyclopentanone in Advanced Materials Science

Integration into Organic Electronic and Optoelectronic Devices

The core structure of bis(benzylidene)cycloalkanones is a D-π-A-π-D system, where 'D' represents an electron-donating group and 'A' an electron-accepting group, connected by a π-conjugated bridge. This architecture is highly conducive to applications in organic electronics and optoelectronics. The electron-withdrawing nature of the carbonyl group and the electron-donating potential of the substituted benzene (B151609) rings facilitate intramolecular charge transfer, a key process in many electronic devices.

Research into derivatives of 2,5-bis(benzylidene)cyclopentanone has demonstrated their promise as photoinitiators for two-photon polymerization (TPP). researchgate.netnih.govnih.gov TPP is a direct laser writing technique that allows for the fabrication of complex 3D micro- and submicron-scale structures. nih.govnih.gov A study on a methyl methacrylate (B99206) derivative of 2,5-bis(4-(dimethylamino)benzylidene)cyclopentanone (B1337077) revealed that it can efficiently initiate polymerization upon two-photon absorption. researchgate.netnih.govnih.gov This capability is crucial for creating micro-optical elements, including X-ray microlenses. nih.govnih.gov The introduction of specific functional groups can enhance properties like intersystem crossing, leading to more efficient radical generation for polymerization. researchgate.netnih.gov

Furthermore, the general class of bischalcones has been investigated for their nonlinear optical (NLO) properties, which are fundamental to the operation of various optoelectronic devices. sssihl.edu.inresearchgate.netcbs.dk Studies on a range of para-substituted diarylidenecycloalkanone derivatives have shown that both the size of the central cycloalkanone ring and the nature of the substituents on the aryl rings significantly influence the second and third-order NLO response. sssihl.edu.inresearchgate.netcbs.dk Specifically, the diarylidenecyclopentanone series has been found to exhibit strong third-order NLO activity. sssihl.edu.inresearchgate.netcbs.dk While direct studies on the 2-chloro derivative are limited, these findings suggest its potential for similar applications.

Table 1: Nonlinear Optical Properties of Selected Bischalcone Derivatives

CompoundSecond Harmonic Generation (SHG) Efficiency (vs. Urea)Third-Order NLO Susceptibility (χ(3)) (esu)
2,6-bis-(4-methoxybenzylidene) acetone12.96Not Reported
2,6-bis-(4-methylthiobenzylidene) cyclopentanone (B42830)Not Reported2.650 ± 0.023 × 10⁻¹³

Data sourced from a study on the effect of cycloalkanone ring size and substituents on NLO properties. sssihl.edu.inresearchgate.netcbs.dk

Application in Sensor Development (e.g., Chemo-sensors, Fluorescent Sensors)

The inherent fluorescence and sensitivity of the chalcone (B49325) scaffold to its chemical environment make it a promising candidate for the development of chemical sensors. While direct applications of 2,5-bis(2-chlorobenzylidene)cyclopentanone as a sensor are not yet widely reported, research on related compounds provides a strong indication of its potential in this area.

Chalcone-based fluorescent dyes have been synthesized and shown to exhibit strong emission in polar solvents, making them suitable for bioimaging applications. nih.gov For instance, a series of chalcones with electron push-pull characteristics displayed preferential accumulation and brighter fluorescence in cancer cells compared to normal cells, suggesting their utility as cancer cell staining agents. nih.gov

Furthermore, derivatives of chalcones, such as pyrazolines, are frequently employed as chemosensors for metal ions. The synthesis of these heterocyclic compounds often begins with a chalcone precursor. The resulting pyrazoline can act as a charge-transfer fluorophore, where the binding of a metal ion can lead to a detectable change in its fluorescence properties, either through quenching ("turn-off") or enhancement ("turn-on").

The photophysical properties of bis(arylidene)cycloalkanones are known to be influenced by the size of the alicyclic ring and the electronic nature of the substituents. mdpi.com This tunability is a key attribute for designing selective and sensitive chemical sensors.

Studies on Photo- and Thermo-Responsive Systems

Materials that change their properties in response to external stimuli like light (photo-responsive) and heat (thermo-responsive) are at the forefront of smart materials research. The bis(benzylidene)cyclopentanone framework possesses inherent characteristics that make it a suitable building block for such systems.

The double bonds in the arylidene groups can undergo reversible trans-cis isomerization upon exposure to light, a classic example of photochromism. mdpi.com This isomerization can lead to significant changes in the molecule's shape, absorption spectrum, and other physical properties. Quantum chemistry studies have shown that bis(arylidene)cycloalkanone dyes exhibit efficient trans-cis photoisomerization reactions, which is a foundational property for developing molecular switches and optical data storage materials. mdpi.com

In a related system, coordination polymers based on 2,5-bis(2,3-dihydroxybenzylidene)cyclopentanone have been shown to be photochemically cross-linkable. rsc.org This suggests that the arrangement of these molecules in the solid state allows for light-induced chemical reactions, a key feature of photo-responsive materials.

While specific studies on the thermo-responsive properties of this compound are not extensively documented, the broader class of chalcone derivatives has been explored in this context. The integration of chalcone moieties into polymer backbones can impart thermo-responsive behavior.

Development of Optically Active and Smart Materials

The development of optically active and smart materials relies on the ability to control their properties with external stimuli. As discussed, the photo-responsive nature of the bis(benzylidene)cyclopentanone core makes it a valuable component in the design of such materials.

The application of a benzylidene cyclopentanone derivative as a photoinitiator in two-photon polymerization is a prime example of its use in creating smart, three-dimensional structures with high precision. researchgate.netnih.govnih.gov This technology enables the fabrication of micro-optical elements and other complex micro-devices. nih.govnih.gov

Furthermore, the nonlinear optical properties of bischalcones are central to the development of optically active materials. sssihl.edu.inresearchgate.netcbs.dk Materials with a high third-order NLO susceptibility are crucial for applications in all-optical switching, optical limiting, and other photonic technologies. The finding that diarylidenecyclopentanones exhibit significant third-order NLO activity underscores the potential of this compound in this domain. sssihl.edu.inresearchgate.netcbs.dk

Utilization as Precursors for Functional Cyclopentanone Derivatives

One of the most significant roles of this compound in synthetic chemistry is its use as a versatile precursor for a wide range of functional derivatives. The α,β-unsaturated ketone moieties are reactive sites that can participate in various chemical transformations.

A prominent application is in the synthesis of heterocyclic compounds. scirp.org The reaction of bis-chalcones with reagents like hydrazine (B178648) hydrate (B1144303) leads to the formation of pyrazoline derivatives, which are themselves a class of compounds with diverse biological and photophysical properties. This is a well-established synthetic route in heterocyclic chemistry.

Moreover, the activated double bonds in the bis-chalcone structure are susceptible to Michael addition reactions. nih.govyoutube.comnih.gov This allows for the introduction of a variety of nucleophiles, leading to the creation of more complex molecular architectures with tailored functionalities. For example, the Michael addition of P-nucleophiles to related activated alkenes has been used to synthesize phosphine (B1218219) oxides. frontiersin.org

In a specific example of its role as a precursor, 2,5-bis(p-chlorobenzylidene)cyclopentanone has been nitrated to produce 2,5-bis(p-chloro-m-nitrobenzylidene)cyclopentanone. kpi.ua This nitrated derivative was then used as a monomer in a polymerization reaction with sodium sulfide (B99878) to synthesize poly[2,5-bis(3-nitrobenzylidene)cyclopentanone sulphide], a conducting polymer. kpi.ua This demonstrates the utility of chloro-substituted bis(benzylidene)cyclopentanones in creating functional polymers.

Mechanistic Investigations of 2,5 Bis 2 Chlorobenzylidene Cyclopentanone Interactions with Biological Systems in Vitro Molecular Studies

Molecular Docking and Ligand-Protein Interaction Profiling (Computational)

Molecular docking simulations are instrumental in predicting the binding affinities and modes of interaction between a small molecule and a protein target. For 2,5-bis(2-chlorobenzylidene)cyclopentanone, specific docking studies are not yet widely reported. However, computational analyses of its isomers and analogs offer a predictive glimpse into its potential protein-ligand interactions.

A study focusing on cyclopentanone (B42830) analogues highlighted the potential of these compounds as anti-inflammatory agents through molecular docking. For instance, the related compound, 2,5-bis(3-chlorobenzylidene)cyclopentanone, was docked with Mammalian Thioredoxin reductase (PDB ID: 1H6V) to ascertain its binding affinity researchgate.net. Thioredoxin reductase is a crucial enzyme in maintaining the cellular redox balance, and its inhibition can lead to increased oxidative stress and apoptosis in cancer cells. While the specific binding energy and interacting residues for the 2-chloro isomer are not detailed, the study of the 3-chloro analog suggests that the chlorobenzylidene cyclopentanone scaffold has the potential to fit within the binding pockets of key enzymes.

The general class of bis-chalcones, to which this compound belongs, has been the subject of various in silico studies. These studies aim to predict potential binding interactions and activities with macromolecules, thereby guiding the selection of compounds for further in vitro validation nih.gov.

Compound AnalogProtein TargetPDB IDKey Finding
2,5-Bis(3-chlorobenzylidene)cyclopentanoneMammalian Thioredoxin Reductase1H6VPredicted to have good binding affinity, suggesting potential for enzyme inhibition researchgate.net.
2,5-Bis(2-hydroxybenzylidene)cyclopentanoneHuman Aldose Reductase1US0Identified as a potential inhibitor through molecular docking studies researchgate.net.

This table presents data from computational studies on analogs of this compound to infer potential protein interactions.

Enzymatic Activity Modulation: Mechanistic Basis

The modulation of enzymatic activity is a key aspect of the pharmacological potential of many synthetic compounds. While direct enzymatic assays for this compound are not extensively documented, the strong radical-scavenging and reducing properties attributed to chlorine-substituted bis-chalcones suggest a potential for enzyme inhibition nih.gov.

Detailed kinetic analyses, which are crucial for understanding the mode of enzyme inhibition (e.g., competitive, non-competitive, or uncompetitive), have not been published for this compound. Such studies would be necessary to determine the inhibition constants (Ki) and to fully characterize the compound's effect on enzyme kinetics.

The identification of specific amino acid residues within an enzyme's active or allosteric sites that interact with this compound is yet to be experimentally determined. The aforementioned molecular docking study on its 3-chloro isomer suggests a basis for such interactions with thioredoxin reductase, but this remains a computational prediction for a related compound researchgate.net.

Interaction with Nucleic Acids (e.g., DNA/RNA Binding Modes)

The ability of small molecules to interact with nucleic acids can be a significant mechanism for their biological activity. For the broader class of bis(benzylidene)cyclopentanone analogs, some computational evidence suggests potential DNA interaction. A study on (2E,5E)-2,5-bis(2-methoxybenzylidene)cyclopentanone, an analog of the subject compound, revealed through molecular docking that it may interact with DNA via intercalation mjcce.org.mk. This mode of binding, where the molecule inserts itself between the base pairs of the DNA double helix, could potentially interfere with DNA replication and transcription. However, it is crucial to note that this is a finding for a different compound and requires experimental validation for this compound.

Modulation of Cellular Pathways (In Vitro Investigations on Isolated Systems)

The effects of this compound on specific cellular signaling pathways have not been extensively investigated. However, studies on its positional isomer, 2,5-bis(4-chlorobenzylidene)cyclopentanone (B1267743), have demonstrated antiproliferative activity against HeLa (human cervical cancer) cells doaj.org. The IC50 value for the 4-chloro analog was determined to be 5.376 mM, indicating a higher concentration is required for cytotoxic effects compared to its 4-hydroxy analog (IC50 of 0.656 mM) doaj.org. This suggests that the position and nature of the substituent on the benzylidene ring significantly influence the compound's biological activity. The specific cellular pathways leading to this antiproliferative effect remain to be elucidated.

Structure-Activity Relationship (SAR) Studies for Molecular Recognition

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity and for the rational design of more potent and selective molecules. For the class of bis(benzylidene)cycloalkanones, several SAR insights have been reported, although specific studies focusing on the molecular recognition of the 2-chloro isomer are scarce.

Research on various synthetic bis-chalcones has indicated that the presence of a chlorine atom on the aromatic ring can contribute to strong radical-scavenging, reducing, and enzyme inhibitory properties nih.gov. In a study comparing the antiproliferative effects of 2,5-bis-(4'-hydroxybenzylidene)cyclopentanone and 2,5-bis-(4'-chlorobenzylidene)cyclopentanone, the hydroxylated compound showed significantly higher toxicity to HeLa cells than the chlorinated one doaj.org. This highlights the critical role of the substituent in determining the biological outcome.

Future Research Directions and Perspectives for 2,5 Bis 2 Chlorobenzylidene Cyclopentanone

Discovery of Novel Synthetic Routes and Catalytic Systems

While the traditional Claisen-Schmidt condensation is a reliable method for synthesizing 2,5-bis(2-chlorobenzylidene)cyclopentanone, future research is focused on developing more efficient, sustainable, and versatile synthetic strategies. doaj.orgonesearch.id The pursuit of novel routes is driven by the need for higher yields, milder reaction conditions, and access to a broader diversity of derivatives.

Key areas of future synthetic exploration include:

Advanced Catalytic Systems: Research is moving beyond simple base or acid catalysis towards sophisticated catalytic systems. This includes the development of dual Lewis acidic cooperative catalytic systems that can provide enantioenriched cyclopentanones from cyclopropanes and ketenes. digitellinc.com The use of N-heterocyclic carbenes (NHCs) in multicomponent reactions also presents a novel pathway to create fully substituted cyclopentanone (B42830) derivatives with high stereocontrol. rsc.orgnih.gov

Green Chemistry Approaches: There is a strong emphasis on environmentally benign synthesis. This involves using greener solvents, such as low-melting transition temperature mixtures (LTTMs) that can act as both a recyclable catalyst and a solvent, significantly improving the green chemistry metrics of the synthesis. researchgate.net

One-Pot and Cascade Reactions: To improve efficiency and reduce waste, multi-step sequences are being consolidated into one-pot cascade reactions. nih.gov These processes, which combine multiple catalytic cycles, allow for the rapid construction of complex molecular architectures from simple, readily available starting materials. nih.gov

Flow Chemistry: The implementation of continuous flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters. Future work will likely adapt existing batch syntheses of this compound to flow systems, enabling more efficient large-scale production.

Table 1: Comparison of Synthetic Methodologies for Cyclopentanone Derivatives

Methodology Catalyst/Reagent Key Advantages Reference
Traditional Condensation Sulfuric Acid / Base Well-established, simple reagents doaj.orgonesearch.id
Dual Lewis Acid Catalysis Dual Lewis Acidic System Access to enantioenriched products digitellinc.com
NHC-Mediated Reaction N-Heterocyclic Carbene (NHC) Facile synthesis of fully substituted products, high stereocontrol rsc.orgnih.gov
Silver-Catalyzed Cyclization Silver Nitrate (AgNO₃) / DBU Mild conditions, access to functionalized cyclopentanones researchgate.net
Green LTTM Method Low Transition Temperature Mixture (LTTM) Recyclable catalyst/solvent, improved green metrics researchgate.net

Exploration of Advanced Characterization Techniques and Multimodal Analysis

A deep understanding of the structure-property relationships of this compound requires moving beyond standard spectroscopic techniques. Future research will increasingly rely on a combination of advanced experimental and theoretical methods to probe the compound's electronic, structural, and interactive properties in greater detail.

Solid-State Analysis: Techniques like Hirshfeld surface analysis will be crucial for quantitatively and qualitatively exploring the intermolecular interactions (e.g., H···H, C–H···π, halogen bonding) that govern the crystal packing of the compound. researchgate.net This is vital for understanding its physical properties and for crystal engineering efforts.

Electrochemical Studies: Cyclic voltammetry (CV) can provide valuable insights into the redox behavior and the energies of the frontier molecular orbitals (HOMO/LUMO) of the compound. researchgate.net This data is essential for applications in materials science, such as organic electronics.

Computational and Theoretical Modeling: Density Functional Theory (DFT) calculations are becoming indispensable for complementing experimental data. researchgate.net DFT can be used to optimize molecular geometry, predict spectroscopic signatures (IR, NMR), calculate electronic properties, and model interactions with other molecules or surfaces, such as graphene oxide. researchgate.netresearchgate.net

Multimodal Approaches: The most powerful insights will come from integrating multiple techniques. For instance, combining experimental CV data with theoretically calculated orbital energies can validate computational models. researchgate.net Similarly, correlating single-crystal X-ray diffraction data with Hirshfeld surface analysis and DFT provides a comprehensive picture of the molecule's behavior in the solid state.

Table 2: Advanced Characterization Techniques and Their Applications

Technique Information Provided Potential Application for the Compound Reference
Hirshfeld Surface Analysis Visualizes and quantifies intermolecular interactions in a crystal structure. Understanding solid-state packing, polymorphism, and physical properties. researchgate.net
Cyclic Voltammetry (CV) Determines redox potentials and provides estimates of HOMO/LUMO energy levels. Assessing suitability for organic electronic materials and sensors. researchgate.net
Density Functional Theory (DFT) Predicts molecular structure, electronic properties, and spectroscopic data. Guiding rational design of derivatives with tailored electronic properties. researchgate.net
Multimodal Analysis Integrated data from multiple techniques (e.g., X-ray, CV, DFT). Creating a comprehensive and validated model of structure-property relationships. researchgate.net

Integration of Machine Learning and AI in Compound Design and Property Prediction

Property Prediction: ML algorithms, trained on large chemical databases, can predict the physicochemical and biological properties of novel analogs of this compound before they are synthesized. nih.gov This includes predicting solubility, toxicity, and potential therapeutic activities, thereby prioritizing the most promising candidates for synthesis. nih.gov

Generative Models for De Novo Design: AI-powered generative models can design entirely new molecular structures optimized for specific functions. chemignition.comblogspot.com By defining desired properties (e.g., high binding affinity to a specific biological target), these models can propose novel chalcone (B49325) derivatives that a human chemist might not have conceived.

Automated Synthesis Planning: Retrosynthesis, the process of planning a chemical synthesis, is a complex task that AI is now able to assist with. researchgate.netnih.gov AI tools can analyze a target molecule like a novel derivative of this compound and propose viable synthetic routes by learning from millions of published chemical reactions. nih.gov

Active Learning: To make the most of expensive experiments or computations, active learning protocols can be used. blogspot.com An ML model can guide which specific compounds to synthesize and test next in order to gain the most information and accelerate the optimization process towards a desired goal.

Table 3: Applications of AI/ML in Research on this compound

AI/ML Approach Function Potential Impact Reference
Predictive Modeling Predicts physicochemical and biological properties from molecular structure. Accelerates screening of virtual libraries; reduces failed syntheses. nih.gov
Generative Models Designs novel molecular structures with optimized properties. Facilitates discovery of innovative compounds with enhanced functionality. chemignition.comblogspot.com
Retrosynthesis AI Proposes efficient synthetic pathways for target molecules. Speeds up the synthesis design process and improves success rates. researchgate.netnih.gov
Active Learning Intelligently selects the most informative experiments to perform. Maximizes efficiency of research and development cycles. blogspot.com

Emerging Applications in Niche Scientific Fields

While chalcones are well-known for their broad biological activities, future research will likely uncover more specialized or "niche" applications for this compound and its derivatives.

Agrochemicals: The structural motif of cyclopentanone is found in various agricultural chemicals. digitellinc.com Research into the larvicidal properties of bis-chalcones suggests a potential application in developing new, effective pesticides. nih.gov Future studies could focus on optimizing the structure of this compound to target specific agricultural pests with high efficacy and low environmental impact.

Materials Science: The interaction of chalcone derivatives with nanomaterials opens up possibilities in advanced materials. For example, the adsorption of similar molecules onto graphene oxide suggests potential uses in creating composite materials, sensors, or systems for environmental remediation. researchgate.net The rigid, conjugated structure of the molecule also makes it a candidate for investigation in the field of nonlinear optics.

Specialized Biological Probes: Beyond general cytotoxicity, derivatives could be designed as specific probes for biological systems. For instance, some chalcones show activity against specific enzymes like quinone reductase (NQO1), which is a marker in certain cancer cells. researchgate.net Tailoring the molecule to act as a selective fluorescent probe or inhibitor for such enzymes is a promising avenue for creating new tools for diagnostics and biomedical research.

Table 4: Potential Niche Applications

Niche Field Potential Application Underlying Property Reference
Agrochemicals Development of novel larvicides or pesticides. Inherent biological activity against insect larvae. digitellinc.comnih.gov
Materials Science Components in nanocomposites or chemical sensors. Strong adsorption onto 2D materials like graphene oxide. researchgate.net
Biomedical Probes Selective inhibitors or fluorescent markers for specific enzymes (e.g., NQO1). Specific molecular interactions with biological targets. researchgate.net

Synergistic Research with Other Chemical Entities for Enhanced Functionality

The functionality of this compound can be significantly enhanced by combining it with other chemical entities. This synergistic approach can lead to hybrid molecules, combination therapies, and advanced materials with emergent properties.

Hybrid Molecules: A powerful strategy is the covalent linking of the chalcone scaffold to another pharmacophore to create a single hybrid molecule with dual or enhanced activity. This approach has been successful for other chalcones, such as chalcone-sulfonamide hybrids, and could be applied to this compound to target multiple pathways of a disease. acs.org

Combination Therapies: In a therapeutic context, the compound could be used in combination with existing drugs. Its mechanism of action might sensitize cells to another therapeutic agent, allowing for lower doses and reduced side effects. AI algorithms are particularly adept at identifying potential synergistic drug combinations for future testing. nih.gov

Advanced Composite Materials: As noted, combining the molecule with materials like graphene oxide can lead to new functionalities. researchgate.net Further research could explore its integration into polymers to create materials with enhanced thermal stability, UV-shielding capabilities, or specific optical properties, leveraging the conjugated π-system of the chalcone core.

Table 5: Synergistic Research Opportunities

Synergistic Partner Resulting Entity Potential Enhanced Functionality Reference
Another Pharmacophore (e.g., Sulfonamide) Hybrid Molecule Dual-target activity, improved therapeutic index. acs.org
Existing Drug Agent Combination Therapy Increased efficacy, overcoming drug resistance. nih.gov
Nanomaterials (e.g., Graphene Oxide) Nanocomposite Enhanced adsorption capacity, novel electronic or optical properties. researchgate.net
Polymers Polymer Composite Improved thermal stability, UV-protection, advanced mechanical properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.